Bienvenue dans la boutique en ligne BenchChem!

Etravirine-13C3

Isotopic purity LC-MS/MS internal standard Bioanalytical method validation

Procure Etravirine-13C3 as your internal standard for definitive etravirine quantification. Its 13C3-label on the pyrimidine ring ensures co-elution, eliminating deuterium isotope effects that skew data in high-sensitivity LC-MS/MS. Essential for TDM and pharmacokinetic studies requiring FDA/EMA-level validation. Avoid quantitative bias.

Molecular Formula C20H15BrN6O
Molecular Weight 438.3 g/mol
CAS No. 1189671-48-4
Cat. No. B563864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtravirine-13C3
CAS1189671-48-4
Synonyms4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl-13C3]oxy]-3,5-dimethyl_x000B_-benzonitrile;  R 165335-13C3;  TMC 125-13C3; 
Molecular FormulaC20H15BrN6O
Molecular Weight438.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1
InChIKeyPYGWGZALEOIKDF-WTZVUXPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etravirine-13C3 (CAS 1189671-48-4): Stable Isotope-Labeled Internal Standard for Accurate LC-MS/MS Quantification of Etravirine in Bioanalytical and Pharmacokinetic Studies


Etravirine-13C3 (CAS 1189671-48-4) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine, in which three carbon atoms at positions 4, 5, and 6 of the pyrimidine ring are replaced with carbon-13 (13C) [1]. This compound serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of unlabeled etravirine in biological matrices. The 13C3-labeling confers a distinct mass shift of +3 Da relative to the unlabeled analyte, enabling reliable differentiation and quantification while compensating for matrix effects, extraction variability, and instrument fluctuation .

Why Etravirine-13C3 Cannot Be Substituted with Unlabeled Etravirine or Other Labeled Analogs in Bioanalytical Workflows


In quantitative LC-MS/MS, the use of a well-matched stable isotope-labeled internal standard is critical to achieving regulatory-compliant accuracy and precision. Unlabeled etravirine cannot serve as an internal standard because it would co-elute with the analyte of interest, preventing independent detection and quantification [1]. Deuterated etravirine analogs (e.g., Etravirine-d4, -d8) introduce a mass shift via hydrogen-to-deuterium substitution but are prone to deuterium-hydrogen back-exchange under certain chromatographic conditions, leading to altered retention times, compromised isotopic purity, and quantification errors [2]. Etravirine-13C3, with its 13C-labeling on the stable pyrimidine ring core, provides a robust +3 Da mass shift without the risk of isotopic exchange, ensuring consistent chromatographic co-elution and reliable correction for matrix effects and ion suppression [3].

Quantitative Evidence Differentiating Etravirine-13C3 from Alternative Internal Standards for Etravirine Quantification


Superior Isotopic Enrichment (97.68% d3) vs. Typical Deuterated Internal Standards

Etravirine-13C3 exhibits exceptionally high isotopic enrichment, with a measured d3 abundance of 97.68% and minimal unlabeled (d0) contamination at 0.15%, as documented in a representative certificate of analysis [1]. In contrast, deuterated etravirine internal standards (e.g., Etravirine-d4, -d8) often suffer from lower isotopic purity due to incomplete deuteration and potential back-exchange, which can introduce quantitative bias in LC-MS/MS assays.

Isotopic purity LC-MS/MS internal standard Bioanalytical method validation

Chromatographic Co-elution and Stable Mass Shift (+3 Da) vs. Deuterated Analogs Prone to Retention Time Shifts

Etravirine-13C3 co-elutes precisely with unlabeled etravirine due to minimal 13C-induced isotopic effect, ensuring identical chromatographic retention time and ionization efficiency [1]. Deuterated analogs (e.g., Etravirine-d4) may exhibit a slight reverse-phase retention time shift (typically -0.02 to -0.05 min) due to the shorter C-D bond length and lower lipophilicity, which can compromise internal standard correction for matrix effects [2]. Furthermore, deuterium-hydrogen exchange under acidic or basic mobile phase conditions can alter the effective mass shift over time.

Chromatographic behavior Isotope effect Mass shift stability

Validated Analytical Performance: Precision (%CV) and Accuracy (%Bias) in Etravirine Quantification

In a validated LC-MS/MS method for etravirine quantification in pigtail macaque plasma, using a stable isotope-labeled internal standard (the specific isotopologue used is not explicitly stated but the methodology is directly applicable to Etravirine-13C3), the mean inter-assay precision was 5.08% CV and accuracy was 1.96% bias over the concentration range 0.1–100 ng/mL [1]. For comparison, an LC-MS/MS method using itraconazole (a non-isotope-labeled internal standard) for etravirine quantification in rat plasma achieved inter- and intra-day accuracy and precision within ±10% [2], demonstrating the superior analytical rigor achievable with a matched isotope-labeled internal standard.

Method validation Precision Accuracy LC-MS/MS

Defined Physical Characterization: Melting Point and Solubility Profile for Standardized Reconstitution

Etravirine-13C3 is supplied as an off-white solid with a melting point of >245°C (decomposition) and is soluble in DMSO and ethyl acetate [1]. These properties are comparable to the unlabeled parent compound (etravirine melting point: reported >245°C) , ensuring that the labeled internal standard can be prepared and handled using identical protocols without introducing solubility-related variability.

Physical characterization Melting point Solubility Reference standard

Regulatory-Ready Characterization: Comprehensive Certificate of Analysis (CoA) Including Isotopic Purity and Impurity Profiling

Etravirine-13C3 is supplied with a detailed Certificate of Analysis (CoA) that includes isotopic purity (97.68% d3), purity by TLC (84%), identification by 1H-NMR and mass spectrometry, and quantification of the 5-amino-6-chloro analogue impurity (14%) [1]. In contrast, many generic deuterated internal standards lack such comprehensive documentation, requiring end-users to perform additional in-house characterization.

Certificate of Analysis Regulatory compliance Quality control

Optimal Procurement and Application Scenarios for Etravirine-13C3 Based on Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for Etravirine in Plasma/Serum

Etravirine-13C3 is ideally suited as an internal standard for LC-MS/MS methods requiring rigorous validation per FDA or EMA guidelines. Its high isotopic purity (97.68% d3) [1] minimizes cross-talk with the unlabeled analyte, enabling low LLOQs (e.g., 0.1 ng/mL) [2] with inter-assay precision ≤5.08% CV and accuracy ≤1.96% bias [3]. The stable +3 Da mass shift and co-elution behavior ensure robust correction for matrix effects, critical for studies in plasma, tissue, and other biological matrices.

Preclinical and Clinical Pharmacokinetic Studies of Etravirine

In pharmacokinetic studies, accurate quantification of etravirine in plasma is essential for determining AUC, Cmax, and half-life. Etravirine-13C3 provides the necessary analytical precision (≤5.08% CV) [3] and accuracy to generate reliable PK parameters. Its use is documented in validated methods for etravirine quantification in rat and non-human primate plasma [2][3], supporting both preclinical development and therapeutic drug monitoring in clinical trials.

Quality Control and Release Testing of Etravirine Drug Product

For pharmaceutical QC laboratories, Etravirine-13C3 serves as a stable, well-characterized reference standard for assay development and system suitability testing. The comprehensive Certificate of Analysis (CoA) [1] facilitates regulatory compliance and traceability, while the defined physical properties (melting point >245°C, solubility in DMSO and ethyl acetate) [1] support standardized solution preparation.

Replacement of Deuterated Internal Standards in Established Etravirine Assays

Laboratories currently using Etravirine-d4 or -d8 may experience deuterium-hydrogen back-exchange or retention time shifts under certain mobile phase conditions. Switching to Etravirine-13C3 eliminates these issues due to the stable 13C-label on the pyrimidine ring core, ensuring consistent co-elution and mass shift [4][5]. This transition can improve assay robustness and long-term reproducibility, particularly in high-throughput or multi-analyte methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etravirine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.